molecular formula C10H11NO B2484841 4-Benzylazetidin-2-one CAS No. 777885-07-1

4-Benzylazetidin-2-one

Cat. No.: B2484841
CAS No.: 777885-07-1
M. Wt: 161.204
InChI Key: XQQADMLPVLHSPI-UHFFFAOYSA-N
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Description

4-Benzylazetidin-2-one is a four-membered lactam with the molecular formula C10H11NO. It is a derivative of azetidinone, characterized by a benzyl group attached to the nitrogen atom of the azetidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroacetamide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylazetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

    Azetidinone: The parent compound of 4-Benzylazetidin-2-one, lacking the benzyl group.

    Aziridine: A three-membered nitrogen-containing ring, which is more reactive due to higher ring strain.

    Beta-lactam: A four-membered lactam ring similar to azetidinone but with different substituents.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability compared to aziridines and provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

4-benzylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQADMLPVLHSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777885-07-1
Record name 4-benzylazetidin-2-one
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